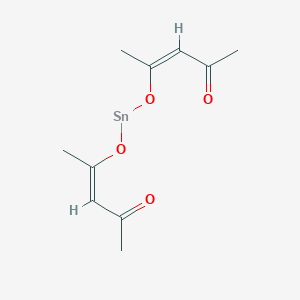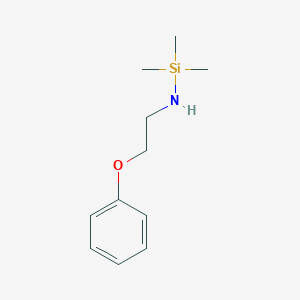
2-phenoxy-N-trimethylsilylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter serotonin and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-trimethylsilylethanamine involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, which leads to downstream signaling pathways that ultimately result in the biochemical and physiological effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-phenoxy-N-trimethylsilylethanamine include alterations in neurotransmitter release, changes in brain activity, and alterations in behavior. It has been shown to induce changes in visual perception, mood, and thought processes, which makes it useful in studying the effects of serotonin on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenoxy-N-trimethylsilylethanamine in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that its effects can be difficult to interpret, as they can be influenced by a variety of factors such as dose, route of administration, and individual differences in metabolism.
Orientations Futures
There are several future directions for research on 2-phenoxy-N-trimethylsilylethanamine. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying consciousness and altered states of consciousness. Additionally, further research is needed to better understand the effects of the compound and how they can be modulated to achieve specific therapeutic outcomes.
Conclusion:
In conclusion, 2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has been shown to be a useful tool for studying the role of serotonin in the brain. While there are limitations to its use, it has several potential future directions for research and could have important therapeutic applications in the future.
Méthodes De Synthèse
2-phenoxy-N-trimethylsilylethanamine can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. This is followed by the reaction of 2-hydroxyethyl bromide with phenoxytrimethylsilane to form 2-phenoxy-N-trimethylsilylethanol. The final step involves the reaction of 2-phenoxy-N-trimethylsilylethanol with thionyl chloride to form 2-phenoxy-N-trimethylsilylethanamine.
Applications De Recherche Scientifique
2-phenoxy-N-trimethylsilylethanamine has been used in a variety of scientific research applications. It has been shown to be a potent and selective serotonin 5-HT2A receptor agonist, which makes it useful in studying the role of serotonin in the brain. It has also been used in studies of the mechanisms underlying the effects of psychedelic drugs, as it can induce similar effects to those seen with these drugs.
Propriétés
Numéro CAS |
16654-69-6 |
|---|---|
Nom du produit |
2-phenoxy-N-trimethylsilylethanamine |
Formule moléculaire |
C11H19NOSi |
Poids moléculaire |
209.36 g/mol |
Nom IUPAC |
2-phenoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clé InChI |
MRYWAIDSJPIBFY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
Synonymes |
N-(2-Phenoxyethyl)trimethylsilylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



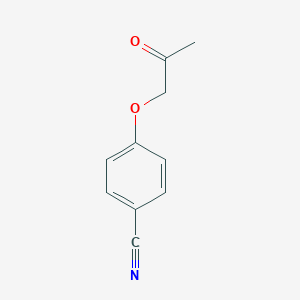
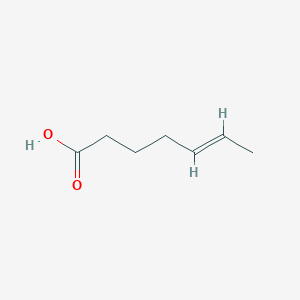
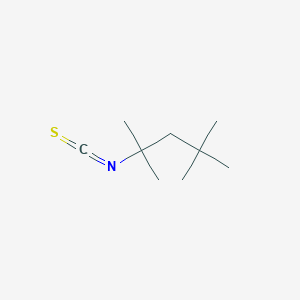
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
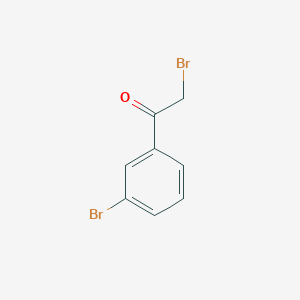
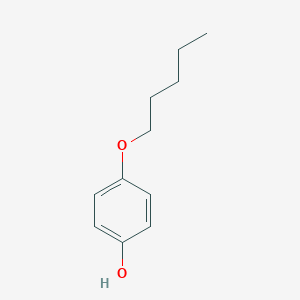
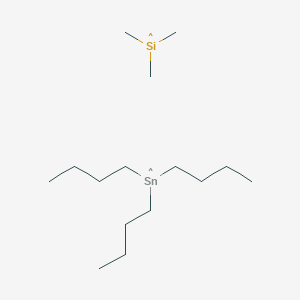
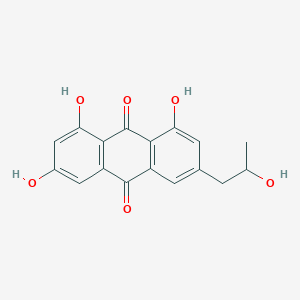
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
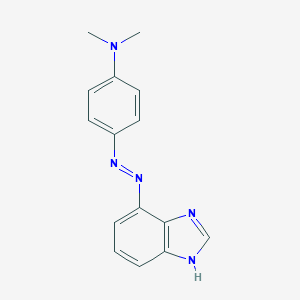
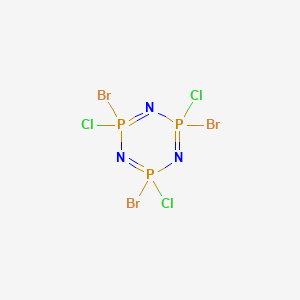
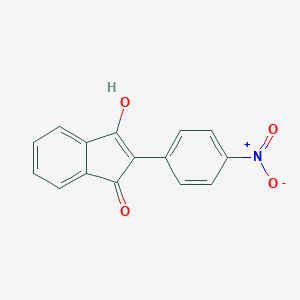
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
